N-methyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazole-4-carboxamide
Description
N-methyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazole-4-carboxamide is a synthetic compound featuring an imidazole carboxamide core, bound to a chiral oxolane ring and a pyridinyl substituent. This structural arrangement gives it unique chemical and biological properties that have spurred interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-methyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12(2)21-10-14(19-11-21)17(22)20(3)15-6-8-23-16(15)13-5-4-7-18-9-13/h4-5,7,9-12,15-16H,6,8H2,1-3H3/t15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWCTIBMIRZWJR-JKSUJKDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)C(=O)N(C)C2CCOC2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=C(N=C1)C(=O)N(C)[C@H]2CCO[C@@H]2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazole-4-carboxamide typically involves multi-step organic reactions. Key steps include:
Formation of the imidazole ring: : This can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: : Often carried out via amidation reactions using carbodiimide coupling reagents.
Chiral oxolane ring construction: : Stereoselective synthesis methods such as asymmetric catalysis or chiral auxiliary techniques ensure the correct stereochemistry.
Final coupling with pyridinyl group: : Usually performed via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. Efficiency and yield optimization are achieved through rigorous control of reaction conditions such as temperature, pressure, and reagent concentrations. Advanced purification techniques like crystallization and chromatography are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazole and oxolane rings, resulting in the formation of oxo or hydroxy derivatives.
Reduction: : Reduction reactions can target the carboxamide group, converting it into amine derivatives.
Substitution: : The pyridinyl group can be a site for electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidizing agents: : Examples include potassium permanganate and hydrogen peroxide.
Reducing agents: : Sodium borohydride and lithium aluminum hydride are commonly used.
Substitution reagents: : Halides, alkylating agents, and palladium catalysts are frequently employed.
Major Products
Oxidation: : Hydroxy- and oxo-derivatives.
Reduction: : Amine derivatives.
Substitution: : Functionalized pyridinyl derivatives with varying substituents.
Scientific Research Applications
N-methyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazole-4-carboxamide has wide-ranging applications across several scientific disciplines:
Chemistry: : Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : Studies focus on its interactions with biomolecules, providing insights into cellular processes and potential therapeutic targets.
Medicine: : Investigated for its pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory activities.
Industry: : Serves as a precursor in the synthesis of high-value chemicals and specialty materials.
Mechanism of Action
The exact mechanism of action of N-methyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazole-4-carboxamide varies depending on its application. Generally, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate signaling pathways, resulting in various biological outcomes. For example, in medicinal applications, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
Conclusion
This compound represents a fascinating compound with a diverse range of applications in scientific research and industry. Its synthesis, chemical reactivity, and unique biological properties make it a valuable tool for advancing our understanding of chemical and biological systems. Whether used as a synthetic intermediate or a therapeutic agent, this compound showcases the profound impact of molecular design on scientific innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
